Characteristic ¹H NMR Spectroscopic Shift of the 8-Position Aldehyde Proton
The 8-position aldehyde proton in Chroman-8-carbaldehyde exhibits a distinctive downfield ¹H NMR chemical shift of δ 10.41 ppm (in CDCl₃) [1]. This signal is diagnostic and serves as a key differentiator from the aldehyde proton shifts reported for other isomers, such as Chroman-2-carbaldehyde, which is observed at δ 9.6-9.8 ppm , allowing for unambiguous structural confirmation and purity assessment in procurement.
| Evidence Dimension | ¹H NMR Chemical Shift of Aldehyde Proton |
|---|---|
| Target Compound Data | δ 10.41 ppm (CDCl₃, 400 MHz) |
| Comparator Or Baseline | Chroman-2-carbaldehyde: δ 9.6-9.8 ppm (typical range for aliphatic aldehyde) |
| Quantified Difference | Downfield shift of +0.6 to +0.8 ppm |
| Conditions | ¹H NMR spectroscopy at 400 MHz in CDCl₃ solvent |
Why This Matters
A unique spectroscopic signature enables definitive identity verification, preventing costly errors from using an incorrect positional isomer with different reactivity.
- [1] ChemicalBook. Synthesis and ¹H NMR data for 327183-32-4 (Compound 21C). View Source
